molecular formula C13H9FO3 B6377797 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol CAS No. 1261976-24-2

6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol

Cat. No.: B6377797
CAS No.: 1261976-24-2
M. Wt: 232.21 g/mol
InChI Key: WPYYZFGJKNFLMS-UHFFFAOYSA-N
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Description

6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol is an organic compound that has garnered interest in various fields of research due to its unique chemical structure and properties This compound is characterized by the presence of a fluoro group and a hydroxyl group on the phenyl ring, along with a formyl group on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the introduction of the fluoro and hydroxyl groups onto the phenyl ring through electrophilic aromatic substitution reactions. The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the introduction of functional groups. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(3-Fluoro-5-hydroxyphenyl)-2-carboxyphenol.

    Reduction: Formation of 6-(3-Fluoro-5-hydroxyphenyl)-2-hydroxyphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol involves its interaction with various molecular targets. The hydroxyl and formyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluoro group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate signaling pathways and enzymatic activities, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-hydroxyphenylboronic acid
  • 5-(3-Fluoro-5-hydroxyphenyl)-2-hydroxypyridine
  • 6-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyridine

Uniqueness

6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research applications, particularly in the fields of medicinal chemistry and material science.

Properties

IUPAC Name

3-(3-fluoro-5-hydroxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-4-9(5-11(16)6-10)12-3-1-2-8(7-15)13(12)17/h1-7,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYYZFGJKNFLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=CC(=C2)F)O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685105
Record name 3'-Fluoro-2,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-24-2
Record name 3'-Fluoro-2,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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